3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326023-05-6, molecular formula C₁₆H₁₈ClN₃O₃S, MW 367.85 g/mol) is a benzenesulfonamide scaffold bearing an ortho-chlorophenyl substituent on the sulfonamide nitrogen, a free 3-amino group, and a morpholine ring at position 4. It is classified within the broader aminophenyl-morpholino-benzenesulfonamide chemotype and is supplied as a research-grade small molecule scaffold (typical purity ≥95%) by multiple vendors for use as a synthetic intermediate or screening library component.

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.9 g/mol
CAS No. 326023-05-6
Cat. No. B3382342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
CAS326023-05-6
Molecular FormulaC16H18ClN3O3S
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
InChIInChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-15(13)19-24(21,22)12-5-6-16(14(18)11-12)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
InChIKeyLKWCJCYQYFZSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326023-05-6): Structural Identity and Scaffold Classification for Procurement


3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326023-05-6, molecular formula C₁₆H₁₈ClN₃O₃S, MW 367.85 g/mol) is a benzenesulfonamide scaffold bearing an ortho-chlorophenyl substituent on the sulfonamide nitrogen, a free 3-amino group, and a morpholine ring at position 4 . It is classified within the broader aminophenyl-morpholino-benzenesulfonamide chemotype and is supplied as a research-grade small molecule scaffold (typical purity ≥95%) by multiple vendors for use as a synthetic intermediate or screening library component [1]. Unlike many deeply profiled target-annotated probes, this compound occupies a structural niche defined by its specific 3,4-substitution pattern and ortho-chloro orientation, which jointly determine its physicochemical and potential pharmacophoric properties relative to closely related regioisomers and substituent-swapped analogs.

3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide: Why In-Class Benzenesulfonamide Analogs Cannot Be Simply Interchanged


Within the aminophenyl-morpholino-benzenesulfonamide family, substitution pattern, halogen position, and the identity of the 4-position heteroatom-bearing group are non-interchangeable structural variables that independently modulate solubility, hydrogen-bond donor/acceptor (HBD/HBA) capacity, steric environment around the sulfonamide NH, and target-binding conformation . The target compound uniquely combines a 3-amino-4-morpholino arrangement with ortho-chlorophenyl sulfonamide substitution. Swapping to the 4-chlorophenyl regioisomer (CAS 326916-21-6) alters halogen-electronic effects and has been associated with distinct potency windows—LIGAND inhibition IC₅₀ ~10 nM and ion channel blockade IC₅₀ ~10 μM —while removal of the morpholine ring (des-morpholino analog, CAS 327092-99-9) eliminates the tertiary amine HBA and the conformational restriction contributed by the morpholine chair conformation, changing both calculated logP and tPSA . Substituting morpholine with a methoxy group (CAS 379729-13-2) reduces molecular weight by ~55 Da and removes the morpholine nitrogen's protonation capacity, potentially impacting solubility and binding to targets reliant on a basic amine pharmacophore. These structural differences preclude reliable performance extrapolation and mandate compound-specific qualification in any screening cascade or SAR program.

3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Chloro vs. Para-Chloro Regioisomerism: Steric and Electronic Differentiation at the Sulfonamide N-Aryl Substituent

The target compound bears a 2-chlorophenyl (ortho-chloro) group on the sulfonamide nitrogen, whereas the closest commercially available regioisomer, 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326916-21-6), carries a 4-chlorophenyl (para-chloro) group. The ortho-chloro substitution introduces a steric clash with the sulfonamide NH that restricts rotational freedom around the S–N bond and orients the phenyl ring out of plane relative to the benzenesulfonamide core, increasing the 3D conformational barrier compared to the essentially unhindered para-chloro isomer . The para-chloro analog has been reported to inhibit LIGAND with IC₅₀ values in the 10 nM range and to block ion channels with IC₅₀ values in the 10 μM range ; no such data are publicly available for the ortho-chloro compound, suggesting a distinct selectivity or potency profile that must be empirically determined rather than extrapolated . This ortho vs. para halogen position is a well-precedented determinant of target engagement in kinase and GPCR sulfonamide chemotypes.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Morpholine Ring at Position 4: Solubility, HBA Capacity, and Conformational Effects Relative to the Des-Morpholino Analog

The target compound incorporates a morpholine substituent at the 4-position of the benzenesulfonamide core. The des-morpholino analog, 3-amino-N-(2-chlorophenyl)benzene-1-sulfonamide (CAS 327092-99-9, MW 282.75), lacks this moiety entirely. The morpholine ring contributes approximately +85 Da to molecular weight, adds one hydrogen bond acceptor (the ring oxygen), and introduces a tertiary amine (pKa ~8.3 for morpholine) capable of protonation at physiological pH, which enhances aqueous solubility . The morpholine chair conformation also imposes a specific spatial orientation of the nitrogen lone pair, influencing interactions with target residues. In sulfonamide-based kinase inhibitor series, morpholine introduction has been associated with improved cellular permeability and solubility—for example, the PI3K inhibitor ZSTK474 relies on two morpholine groups for its potency profile [1]. The des-morpholino analog lacks the morpholine-dependent HBA and solubility advantages and has been used primarily as a simpler synthetic intermediate, not as a functional replacement.

Physicochemical profiling Solubility enhancement Fragment-based drug discovery

Regioisomeric Substitution Pattern (3-Amino-4-Morpholino vs. 5-Amino-2-Morpholino): Impact on Pharmacophore Geometry

The target compound adopts a 3-amino-4-morpholino substitution pattern around the central benzene ring, with the sulfonamide group at position 1. A commercially available regioisomer, 5-amino-N-(2-chlorophenyl)-2-morpholin-4-yl-benzenesulfonamide (CAS 328028-63-3), positions the amino group at C5, the morpholine at C2, and the sulfonamide at C1 [1]. This altered ring topology shifts the spatial relationship among the three pharmacophoric elements (sulfonamide HBD, amino HBD, morpholine HBA) by approximately 120° around the benzene plane, fundamentally changing the exit vector geometry recognized by protein targets . Both regioisomers share the same molecular formula (C₁₆H₁₈ClN₃O₃S) and molecular weight, meaning they cannot be distinguished by LC-MS or elemental analysis alone, yet their biological target engagement profiles are expected to be non-overlapping based on well-established regioisomer SAR principles in sulfonamide medicinal chemistry.

Regioisomer selectivity Medicinal chemistry Binding conformation

Morpholine vs. Methoxy at Position 4: HBA Strength and Conformational Flexibility Differentiation

The target compound places a morpholine ring at the 4-position, whereas the 4-methoxy analog, 3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide (CAS 379729-13-2, MW 312.77), replaces this with a methoxy group . Morpholine contributes a tertiary amine (pKa ~8.3) and an ether oxygen as hydrogen bond acceptors, while the methoxy group provides only a single ether oxygen HBA and lacks the basic amine moiety. The morpholine nitrogen can participate in pH-dependent protonation and salt-bridge interactions with Asp/Glu residues in protein binding pockets—an interaction unavailable to the methoxy analog . Additionally, morpholine's six-membered ring restricts conformational mobility compared to the freely rotating methoxy group, producing a more defined 3D pharmacophore. The methoxy analog, with a calculated logP approximately 0.5–0.8 units higher than the morpholine analog, is predicted to be more lipophilic and potentially less soluble in aqueous assay buffers.

Solubility optimization Hydrogen bonding Fragment elaboration

Purity and Availability Comparison Across Vendors: Analytical Benchmarking for Procurement Decisions

The target compound is available from multiple vendors with reported purities ranging from ≥95% to ≥98% . By comparison, several of its closest analogs carry similar purity specifications (typically 95%) but differ in price points and available quantities. For instance, AKSci offers the target compound at 95% purity (250 mg at ~$158, 2.5 g at ~$682) , while the 4-chloro regioisomer (CAS 326916-21-6) from Bidepharm is quoted at 95% purity with NMR/HPLC/GC batch quality reports, and the des-morpholino analog (CAS 327092-99-9) is widely available at 95% purity from multiple sources . The presence of QC documentation (NMR, HPLC, GC) varies by vendor and should be verified prior to ordering to ensure batch-to-batch reproducibility in biological assays. The target compound's CAS-specific identity ensures unambiguous procurement, whereas ambiguity in regioisomer specification has been noted as a known pitfall in this analog family.

Compound procurement Quality control Screening library management

3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326023-05-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold for Structure–Activity Relationship (SAR) Studies Targeting Ortho-Chloro-Dependent Binding Conformations

The ortho-chloro substitution pattern of this compound enforces a sterically constrained conformation at the sulfonamide N-aryl bond that is fundamentally distinct from the unhindered para-chloro regioisomer. This makes the compound a valuable scaffold for SAR programs investigating how halogen ortho effects modulate target binding—particularly for kinase, GPCR, or enzyme targets where the sulfonamide NH acts as a hydrogen bond donor and the aryl ring orientation influences pocket complementarity . Researchers should use this compound alongside the para-chloro analog (CAS 326916-21-6) as matched molecular pairs to deconvolute electronic vs. steric contributions of the chloro substituent.

Physicochemical Probe for Morpholine-Dependent Solubility and Permeability Optimization

With its morpholine ring conferring a tertiary amine (pKa ~8.3) and two HBA sites (ether O + amine N), this compound serves as a tool for evaluating how morpholine introduction at the 4-position of a benzenesulfonamide scaffold affects aqueous solubility and membrane permeability relative to the des-morpholino (CAS 327092-99-9) and 4-methoxy (CAS 379729-13-2) analogs . The ~0.6 log unit reduction in calculated logP versus the methoxy analog, combined with the protonation-competent amine, supports its use in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility determinations to benchmark morpholine's contribution within a matched molecular series.

Regioisomer Selectivity Benchmarking in Drug Discovery Screening Cascades

The com mercial availability of at least three regioisomeric variants (3-amino-4-morpholino: CAS 326023-05-6; 5-amino-2-morpholino: CAS 328028-63-3; and 5-amino-2-morpholino-4-chloro: CAS 1785104-32-6) enables systematic regioisomer selectivity profiling in biochemical or cell-based target engagement assays [1]. Because all regioisomers share identical molecular weight and formula, LC-MS-based quality control of screening plates is particularly challenging—this compound's well-defined CAS number and commercial sourcing with batch-level QC documentation support its use as the reference standard for regioisomer identity confirmation in high-throughput screening libraries.

Synthetic Intermediate for Sulfonylurea and Sulfonamide Library Construction

The free 3-amino group provides a chemical handle for further derivatization via acylation, sulfonylation, reductive amination, or urea formation. The compound is classified as a 'versatile small molecule scaffold' and can be elaborated at the amino position to generate focused sulfonamide libraries for hit-to-lead optimization. The morpholine ring remains intact during these transformations, preserving the solubility-enhancing moiety while the 2-chlorophenyl sulfonamide serves as a fixed pharmacophore element. This application scenario is supported by documented synthetic routes employing coupling agents such as EDC for amide bond formation.

Quote Request

Request a Quote for 3-amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.